3,7-Dimethylocta-2,7-diene-1,6-diol
Description
Properties
IUPAC Name |
3,7-dimethylocta-2,7-diene-1,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h6,10-12H,1,4-5,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCUVNBDSNCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCO)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775685 | |
| Record name | 3,7-Dimethylocta-2,7-diene-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-09-0 | |
| Record name | 2,7-Octadiene-1,6-diol, 3,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethylocta-2,7-diene-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural Isomers and Stereoisomers
- (E)- vs. (Z)-Configuration : The (E)-isomer of 3,7-dimethylocta-2,7-diene-1,6-diol is more common in natural extracts (e.g., Citrus honey), while the (Z)-isomer is rarer and found in Ilex pernyi . The stereochemistry influences retention indices in gas chromatography (e.g., (E)-isomer: RI 1330 vs. (Z)-isomer: RI 1309) .
- 3,7-Dimethyloct-7-ene-1,6-diol : This analog lacks the conjugated double bond system, resulting in reduced reactivity and distinct collision cross-section properties .
Functional Group Derivatives
- Phenolic Derivatives: 2-(3,7-Dimethylocta-2,6-dienyl)phenol replaces the diol groups with a phenol moiety, enhancing its antibacterial and anti-inflammatory activities .
- Ester Derivatives : 3,7-Dimethylocta-2,6-dien-1-yl formate demonstrates how esterification alters volatility and safety profiles, making it suitable for lab use but hazardous for dermal applications .
Research Findings and Data
Table 1: Comparative Physicochemical Properties
Table 2: Bioactivity Comparison
Preparation Methods
Halogenation-Dehydrohalogenation of Nerol
Reaction Mechanism and Conditions
The patent WO2006070383A1 outlines a two-step synthesis starting from nerol (2 , cis-3,7-dimethylocta-2,6-dien-1-ol).
- Halogenation : Nerol reacts with a halogenating agent (e.g., HCl, HBr) in anhydrous alcoholic solvents (e.g., methanol, ethanol) at 0–25°C to form 7-alkoxy-3,7-dimethyl-6-halo-2-octenol (3 ).
- Dehydrohalogenation : Intermediate 3 undergoes base-mediated elimination (e.g., NaOH, KOH) at 50–80°C, yielding 3,7-dimethylocta-2,7-diene-1,6-diol (1 ) via β-elimination.
Table 1: Optimization of Halogenation-Dehydrohalogenation
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Halogenating Agent | HBr | 85 | |
| Solvent | Methanol | 78 | |
| Base | KOH | 90 | |
| Reaction Temperature | 60°C | 88 |
Epoxide Rearrangement from Geraniol
Synthetic Pathway
Liu et al. (1999) demonstrated a chiral synthesis starting from geraniol (4 ):
- Epoxidation : Geraniol is converted to 2,3-epoxy alcohol (7 ) using Sharpless asymmetric epoxidation (Ph$$3$$P, I$$2$$, H$$_2$$O), achieving 97% enantiomeric excess (ee).
- Acid-Catalyzed Rearrangement : Epoxide 7 undergoes rearrangement in acidic conditions (e.g., H$$2$$SO$$4$$) to form 3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene (1 ), followed by hydrolysis to the diol.
Table 2: Key Steps in Epoxide Rearrangement
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Epoxidation | Ph$$3$$P, I$$2$$, H$$_2$$O | 91 | 97 |
| Rearrangement | H$$2$$SO$$4$$, 40°C | 70 | – |
| Hydrolysis | K$$2$$CO$$3$$, MeOH | 96 | – |
Singlet Oxygen-Mediated Oxidation
Photooxygenation of Prenol Derivatives
Komaszylo et al. (2016) reported the oxidation of prenol-2 (P-2 ) using singlet oxygen (generated via UV/tetraphenylporphyrin):
- Photooxygenation : P-2 reacts with $$^1$$O$$_2$$ to form hydroperoxide intermediates.
- Reduction : Hydroperoxides are reduced (e.g., Na$$2$$SO$$3$$) to yield 3,7-dimethylocta-2,7-diene-1,6-diol (P-2-1L ) as the major product.
Table 3: Oxidation Parameters and Outcomes
| Condition | Product | Yield (%) |
|---|---|---|
| UV Light, H$$2$$O$$2$$ | P-2-1L | 65 |
| MoO$$_4^{2-}$$ Catalyst | P-2-3L (hydroperoxide) | 42 |
Sharpless Asymmetric Epoxidation in Total Synthesis
Comparative Analysis of Methods
Table 4: Advantages and Limitations
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Halogenation-Dehydrohalogenation | 90 | Low | High |
| Epoxide Rearrangement | 70–96 | High (97% ee) | Moderate |
| Singlet Oxygen Oxidation | 42–65 | None | Low |
| Sharpless Epoxidation | >90 | High (>95% ee) | High |
Q & A
Q. What are the reliable methods for synthesizing 3,7-Dimethylocta-2,7-diene-1,6-diol in laboratory settings?
A microwave-assisted solid-phase synthesis method has been validated for producing (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, a structural analog. This approach uses microwave energy to accelerate reaction kinetics while maintaining mild conditions, achieving yields of 70–85% with minimal byproducts. Key steps include:
- Immobilization of precursors on solid supports (e.g., silica or polymer matrices) to enhance regioselectivity.
- Optimization of microwave parameters (power: 300–500 W, time: 10–20 min) to control diastereomeric ratios.
- Post-reaction purification via column chromatography using ethyl acetate/hexane gradients .
Q. How is the structural characterization of 3,7-Dimethylocta-2,7-diene-1,6-diol performed using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation:
- ¹H-NMR : Peaks at δ 1.60–1.70 ppm (methyl groups) and δ 5.10–5.30 ppm (olefinic protons) confirm the diene backbone.
- ¹³C-NMR : Signals at δ 125–130 ppm (sp² carbons) and δ 70–75 ppm (diol oxygenated carbons) validate the diol functionality.
- IR Spectroscopy : O–H stretches at 3300–3500 cm⁻¹ and C=C stretches at 1650 cm⁻¹ further corroborate the structure. Comparative analysis with published spectra of analogs (e.g., 2,6-dimethylocta-2,7-diene-1,6-diol) is critical for resolving stereochemical ambiguities .
Q. What is known about the biological activity of 3,7-Dimethylocta-2,7-diene-1,6-diol based on current research?
Limited data exist on its bioactivity. A study analyzing Thompson atemoya seed oil identified the compound but noted no documented antimicrobial, anti-inflammatory, or cytotoxic effects. Researchers should:
- Screen against bacterial/fungal models (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion assays.
- Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., A549 lung carcinoma).
- Prioritize structural analogs (e.g., monoterpenoids with confirmed bioactivity) as positive controls .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for higher diastereoselectivity in producing 3,7-Dimethylocta-2,7-diene-1,6-diol?
Diastereoselectivity hinges on reaction conditions and catalyst design:
- Solvent Systems : Polar aprotic solvents (e.g., DMF) favor E-isomer formation, while non-polar solvents (e.g., toluene) may stabilize Z-isomers.
- Solid Supports : Functionalized supports (e.g., amine-modified silica) can sterically guide precursor alignment, improving E/Z ratios.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) under microwave irradiation may enhance stereochemical control. Validate outcomes via chiral HPLC or NOESY NMR .
Q. How should researchers resolve contradictions in NMR data interpretation for stereoisomers of 3,7-Dimethylocta-2,7-diene-1,6-diol?
Discrepancies often arise from isomerization or solvent effects. Mitigation strategies include:
- Dynamic NMR (DNMR) : Detect slow-exchange processes (e.g., E/Z isomerization) by variable-temperature experiments.
- Computational Modeling : Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-predicted values for candidate structures.
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
Q. What analytical methods are suitable for quantifying 3,7-Dimethylocta-2,7-diene-1,6-diol in complex matrices?
Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is ideal:
- Column Selection : C18 reversed-phase columns resolve diol analogs with retention times of 8–12 min under gradient elution (water/acetonitrile + 0.1% formic acid).
- Ionization : Electrospray ionization (ESI) in negative mode enhances detection of oxygenated compounds (m/z 170.13 for [M-H]⁻).
- Quantitation : Internal standards (e.g., deuterated analogs) correct matrix effects in biological or environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
